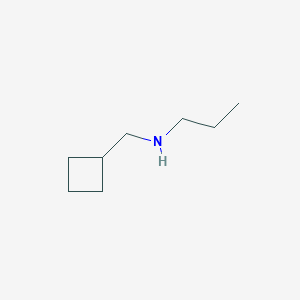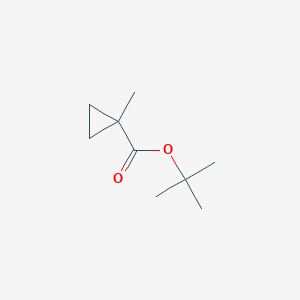
1-Methylcyclopropanecarboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclopropanecarboxylic acid tert-butyl ester is an organic compound that belongs to the class of cyclopropane carboxylic acid esters. This compound is characterized by a cyclopropane ring substituted with a methyl group and a carboxylic acid esterified with a tert-butyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylcyclopropanecarboxylic acid tert-butyl ester can be synthesized through the Steglich esterification method. This involves the reaction of 1-methylcyclopropanecarboxylic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the ester.
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylcyclopropanecarboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: LiAlH4, NaBH4, RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclopropanecarboxylic acid tert-butyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methylcyclopropanecarboxylic acid tert-butyl ester involves the formation of a tetrahedral intermediate during nucleophilic acyl substitution reactions. This intermediate is stabilized by 1,3-chelation, which facilitates the reaction . The compound’s stability and reactivity are influenced by the tert-butyl group, which provides steric hindrance and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylcyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid
- Cyclopentanecarboxylic acid
- Cyclohexanecarboxylic acid
Uniqueness
1-Methylcyclopropanecarboxylic acid tert-butyl ester is unique due to its combination of a cyclopropane ring and a tert-butyl ester group. This structure provides distinct steric and electronic properties, making it a valuable compound in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
tert-butyl 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O2/c1-8(2,3)11-7(10)9(4)5-6-9/h5-6H2,1-4H3 |
InChI-Schlüssel |
FQARZAWXGHSTNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
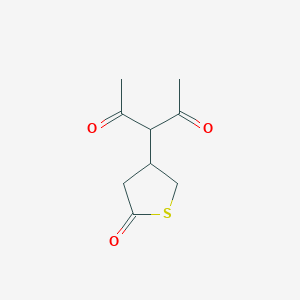
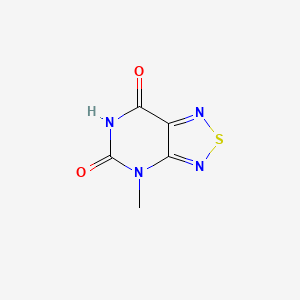
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
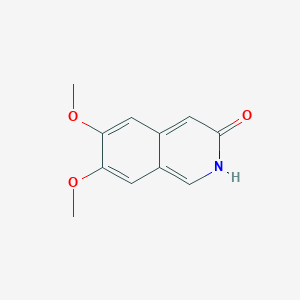


![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
